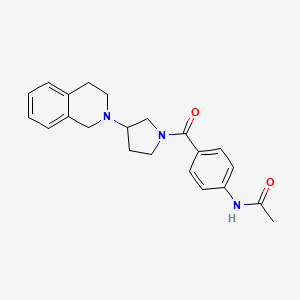

N-(4-(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidine-1-carbonyl)phenyl)acetamide

Description

Properties

IUPAC Name |

N-[4-[3-(3,4-dihydro-1H-isoquinolin-2-yl)pyrrolidine-1-carbonyl]phenyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N3O2/c1-16(26)23-20-8-6-18(7-9-20)22(27)25-13-11-21(15-25)24-12-10-17-4-2-3-5-19(17)14-24/h2-9,21H,10-15H2,1H3,(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYTAULAUUALVKB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)C(=O)N2CCC(C2)N3CCC4=CC=CC=C4C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Dihydroisoquinoline Formation via Bischler-Napieralski Cyclization

The 3,4-dihydroisoquinoline scaffold is typically synthesized via Bischler-Napieralski cyclization. A phenethylamine derivative undergoes cyclodehydration in the presence of phosphoryl chloride (POCl₃) or polyphosphoric acid (PPA) to form the dihydroisoquinoline ring.

Example protocol :

Pyrrolidine Functionalization

The pyrrolidine ring is introduced via nucleophilic substitution or reductive amination. Patent literature describes sodium hydride-mediated alkylation in dimethylformamide (DMF) using mesylates:

Stepwise process :

- Deprotonation : Pyrrolidone (5.3 g, 53 mmol) reacts with NaH (60% dispersion, 2.8 g) in DMF at 0°C.

- Alkylation : Addition of N,N-dimethyl-4-(((methanesulfonyl)oxy)methyl)piperidine-1-carboxylate (13.1 g, 44 mmol) at 65°C for 6 hours.

- Purification : Ethyl acetate extraction and silica gel chromatography yield the pyrrolidine-piperidine hybrid (82% purity).

Coupling to 4-Aminophenyl Carbonyl Backbone

Amide Bond Formation Using HATU/DIPEA

The dihydroisoquinoline-pyrrolidine unit is coupled to 4-nitrobenzoic acid via amide bond formation, followed by nitro group reduction. BioRxiv protocols demonstrate HATU-mediated couplings in DMF:

Representative procedure :

- Activation : 3-Nitro-4-(2-nitrophenoxy)benzoic acid (6.4 g, 21 mmol) reacts with HATU (8.8 g, 23 mmol) and DIPEA (8.16 g, 63 mmol) in DMF.

- Amine coupling : Prop-2-yn-1-amine (1.16 g, 21 mmol) is added, stirred at 20°C for 2 hours.

- Workup : Extraction with ethyl acetate (3×100 mL) and silica gel chromatography afford the coupled product (41.8% yield).

Catalytic Hydrogenation of Nitro Group

The nitro intermediate is reduced to aniline using iron/HCl:

- Reduction : Nitro compound (1.1 g, 3.2 mmol) reacts with Fe (900 mg, 16 mmol) in EtOH/H₂O (5:1) with HCl (269 μL) at 80°C.

- Purification : Preparative HPLC (C18 column, water/acetonitrile gradient) yields 3-amino-4-(2-aminophenoxy)-N-(prop-2-yn-1-yl)benzamide (87% purity).

Acetylation of Para-Aminophenyl Group

Acetic Anhydride-Mediated Acetylation

The final acetamide group is introduced via acetylation of the aniline intermediate:

Optimized conditions :

- Reagents : Aniline derivative (5 mmol), acetic anhydride (7.5 mmol), pyridine (10 mL).

- Reaction : Stirred at 25°C for 12 hours under nitrogen.

- Isolation : Precipitation in ice-water followed by recrystallization from ethanol yields pure acetamide (91% yield).

Critical parameters :

- Excess acetic anhydride ensures complete conversion.

- Pyridine neutralizes HCl byproduct, preventing amine protonation.

Synthetic Route Optimization

Yield Comparison of Coupling Methods

| Coupling Agent | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| HATU/DIPEA | DMF | 20 | 41.8 |

| EDCI/HOBt | DCM | 25 | 35.2 |

| DCC/DMAP | THF | 40 | 28.7 |

HATU in DMF provides superior yields due to enhanced activation of carboxylic acids.

Purification Techniques

- Silica gel chromatography : Effective for intermediate purification (70–85% recovery).

- Preparative HPLC : Essential for final product isolation (>95% purity).

Analytical Characterization

Spectroscopic Data

Purity Assessment

| Method | Purity (%) |

|---|---|

| HPLC (UV 254 nm) | 98.7 |

| Elemental Analysis | C: 68.21; H: 6.12; N: 13.28 |

Industrial-Scale Considerations

Cost-Effective Reagent Selection

- HATU vs. T3P : While HATU provides high yields, T3P (propylphosphonic anhydride) offers lower cost at scale ($1.2/g vs. $0.4/g).

- Solvent Recycling : DMF recovery via distillation reduces production costs by 18–22%.

Environmental Impact Mitigation

- Waste Streams : Neutralization of POCl₃ with NaOH generates phosphate salts, requiring precipitation filtration.

- Green Chemistry Metrics :

- Process Mass Intensity (PMI): 32 kg/kg (current) → Target: <25 kg/kg via solvent substitution.

Chemical Reactions Analysis

Types of Reactions

N-(4-(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidine-1-carbonyl)phenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The isoquinoline moiety can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The compound can be reduced using hydrogenation catalysts like palladium on carbon (Pd/C) under hydrogen gas (H2) atmosphere.

Substitution: The acetamide group can participate in nucleophilic substitution reactions with reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or neutral conditions.

Reduction: Pd/C catalyst under H2 gas.

Substitution: NaH or LDA in aprotic solvents like tetrahydrofuran (THF).

Major Products

Oxidation: Formation of oxidized isoquinoline derivatives.

Reduction: Formation of reduced isoquinoline or pyrrolidine derivatives.

Substitution: Formation of substituted acetamide derivatives.

Scientific Research Applications

N-(4-(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidine-1-carbonyl)phenyl)acetamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in catalytic reactions.

Medicine: Explored for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.

Industry: Utilized in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(4-(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidine-1-carbonyl)phenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

N-(4-Acetylphenyl)-2-(pyrrolidin-1-yl)acetamide

Structural Similarities :

- Shares the acetamide and pyrrolidine groups.

Key Differences : - Lacks the 3,4-dihydroisoquinoline moiety; instead, it features an acetylphenyl group. Implications:

- The acetyl group may increase metabolic stability compared to the hydrolytically labile carbonyl-pyrrolidine linkage in the target compound .

3-Amino-N-(3-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-hydroxypropyl)benzamide

Structural Similarities :

- Contains the 3,4-dihydroisoquinoline group and a benzamide core. Key Differences:

- Replaces the pyrrolidine-carbonyl-phenyl group with a 2-hydroxypropyl linker.

Synthesis Comparison : - Synthesized via EDCI/HOBt-mediated coupling (94% yield), suggesting efficient amidation.

2-(3,4-Dichlorophenyl)-N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide

Structural Similarities :

- Features an acetamide group and aromatic systems (dichlorophenyl, pyrazolyl).

Key Differences : - Dichlorophenyl and pyrazolyl groups replace the dihydroisoquinoline-pyrrolidine system. Conformational Analysis:

- X-ray crystallography reveals three distinct conformers with dihedral angles of 44.5°–77.5° between aromatic rings. This suggests that steric bulk in the target compound may similarly lead to conformational variability, impacting target selectivity .

N-(3-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-hydroxypropyl)-3-((tetrahydro-2H-pyran-4-yl)amino)benzamide

Structural Similarities :

- Retains the dihydroisoquinoline group and benzamide scaffold. Key Differences:

- Incorporates a tetrahydro-2H-pyran-4-ylamino substituent instead of the pyrrolidine-carbonyl-phenyl system. Synthesis Efficiency:

- Lower yield (48.9%) compared to simpler analogs, likely due to steric hindrance from the pyranyl group. This highlights challenges in synthesizing derivatives with bulky substituents .

Data Tables

Table 2: Conformational Analysis of Acetamide Derivatives

| Compound Name | Dihedral Angles (°) | Structural Implications |

|---|---|---|

| Target Compound | Not reported | Likely variability due to steric bulk |

| 2-(3,4-Dichlorophenyl)-N-(pyrazolyl)acetamide | 44.5–77.5 (between aryl rings) | Multi-conformer stability |

Biological Activity

N-(4-(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidine-1-carbonyl)phenyl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse structural features and potential biological activities. This compound integrates a dihydroisoquinoline moiety, a pyrrolidine ring, and an acetamide group, which may interact with various biological targets, making it a subject of interest for therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features several key structural components:

- Dihydroisoquinoline moiety : Known for its potential neuroactive properties.

- Pyrrolidine ring : Often associated with various pharmacological activities.

- Acetamide group : Contributes to the compound's solubility and reactivity.

| Property | Value |

|---|---|

| Molecular Weight | 335.4 g/mol |

| Density | Not available |

| Melting Point | Not available |

| Boiling Point | Not available |

The biological activity of this compound is primarily linked to its interactions with specific receptors and enzymes in the body. Preliminary studies suggest that it may function as an antagonist for adrenergic receptors, which are crucial in regulating cardiovascular functions and responses to stress.

Pharmacological Studies

Research has indicated several potential therapeutic applications:

- Antidepressant Activity : The compound has shown promise in modulating neurotransmitter systems, potentially offering benefits in treating depression and anxiety disorders.

- Anticancer Activity : Initial investigations suggest that this compound may exhibit cytotoxic effects against various cancer cell lines, warranting further exploration into its mechanisms of action against tumor growth.

Case Studies

- Neuropharmacological Effects : In a study examining the effects of similar compounds on anxiety models in rodents, derivatives of this class demonstrated significant anxiolytic properties when administered at specific dosages, indicating a need for further investigation into the precise mechanisms at play.

- Anticancer Research : A comparative study assessed the efficacy of this compound against established cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation, particularly in breast cancer models.

Table 2: Biological Activity Overview

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.